Hispidone

Overview

Description

Hispidone is a natural product belonging to the dibenzofuran ketone compounds. Its chemical formula is C16H12O4, and its relative molecular mass is 268.27 g/mol. This compound appears as a white to yellow crystal that is odorless. It is stable under acidic conditions but decomposes under alkaline conditions. This compound has various biological activities, including antioxidant, antibacterial, anti-inflammatory, and anti-tumor properties .

Preparation Methods

Hispidone can be prepared through extraction from certain plants or by total synthesis. In the plant extraction method, it can be extracted from the mane tree (Tabebuia impetiginosa) or other similar plants . The synthetic route involves complex organic reactions, often requiring specific reaction conditions such as controlled temperature and pH levels. Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity this compound.

Chemical Reactions Analysis

Hispidone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds with varied activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hispidone has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.

Biology: this compound’s biological activities, such as antioxidant and antibacterial properties, make it a subject of interest in biological research.

Medicine: this compound’s anti-inflammatory and anti-tumor activities are explored for potential therapeutic applications in treating various diseases.

Industry: this compound’s stability and solubility in organic solvents make it useful in industrial applications, including the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Hispidone exerts its effects involves interactions with various molecular targets and pathways. This compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial and anti-inflammatory activities are linked to its interactions with bacterial cell walls and inflammatory pathways, respectively. The anti-tumor activity of this compound is believed to involve the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Hispidone can be compared with other similar compounds, such as:

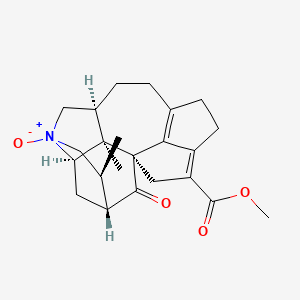

Rutaecarpine: An indolopyridoquinazolinone alkaloid with anti-thrombotic, anticancer, and anti-inflammatory properties.

Hirtinone: A novel cycloartane-type triterpene with various biological activities.

This compound’s uniqueness lies in its specific chemical structure and the range of biological activities it exhibits. Unlike some similar compounds, this compound is stable under acidic conditions and has a distinct solubility profile in organic solvents.

Properties

IUPAC Name |

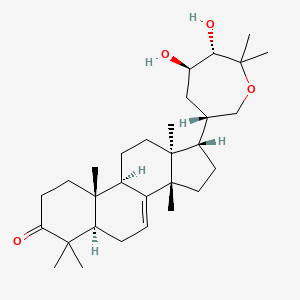

(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5,6-dihydroxy-7,7-dimethyloxepan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(33)27(3,4)34-17-18/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBXWXOYFGZLRU-VRUJEOEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(C(OC5)(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](C(OC5)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hispidone and where is it found?

A1: this compound is a naturally occurring flavanone, a type of flavonoid, first isolated from the plant Onosma hispida []. It has since been found in other plant species, including Dysoxylum alliaceum [] and Eurycoma longifolia [], which are known for their medicinal properties.

Q2: What is the structure of this compound?

A2: this compound is characterized as (2S)-5,2'-dihydroxy-7,4',5'-trimethoxyflavanone. While its molecular formula hasn't been explicitly stated in the provided research, it can be deduced as C18H18O7. The structure was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) [, , ].

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated cytotoxic activity against cancer cell lines. Specifically, it displayed potent cytotoxic activity against P388 and KB cells []. Additionally, while not as potent as other compounds isolated in the same study, this compound showed some inhibitory effects on lipopolysaccharide-induced nitric oxide production in RAW264.7 cells, suggesting potential anti-inflammatory activity [].

Q4: How does the structure of this compound relate to its activity?

A4: While specific structure-activity relationship (SAR) studies focusing solely on this compound haven't been conducted within the provided research, its classification as a tirucallane-type triterpene links it to a class of compounds with known cytotoxic activities [, ]. Further research is needed to fully understand the impact of specific structural features on its biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.